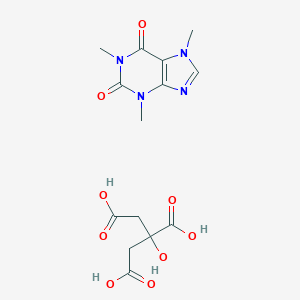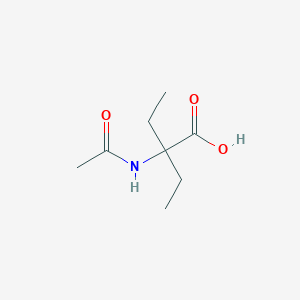
2-Acetamido-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-ethylbutanoic acid, also known as AEEB or N-acetyl-L-leucine, is a derivative of the amino acid leucine. It has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and food science.
Mechanism Of Action
The mechanism of action of 2-Acetamido-2-ethylbutanoic acid is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body. 2-Acetamido-2-ethylbutanoic acid has also been shown to activate the AMPK pathway, which is involved in regulating energy metabolism and cellular homeostasis.
Biochemical And Physiological Effects
2-Acetamido-2-ethylbutanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 2-Acetamido-2-ethylbutanoic acid has also been shown to enhance cognitive function and improve memory retention.
Advantages And Limitations For Lab Experiments
2-Acetamido-2-ethylbutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-Acetamido-2-ethylbutanoic acid is also stable under a wide range of conditions, making it suitable for various experimental settings. However, 2-Acetamido-2-ethylbutanoic acid has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other compounds in complex biological systems.
Future Directions
There are several future directions for research on 2-Acetamido-2-ethylbutanoic acid. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and its potential for clinical applications. Another area of interest is its potential as an ingredient in functional foods and supplements. Further studies are needed to determine its safety and efficacy in these applications. Finally, there is a need for further research on the biochemical and physiological effects of 2-Acetamido-2-ethylbutanoic acid, particularly in complex biological systems.
Conclusion:
In conclusion, 2-Acetamido-2-ethylbutanoic acid is a derivative of the amino acid leucine that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and food science. It has been shown to have antioxidant and anti-inflammatory properties, enhance cognitive function, and regulate various signaling pathways in the body. 2-Acetamido-2-ethylbutanoic acid has several advantages for lab experiments, but also has some limitations. Future research on 2-Acetamido-2-ethylbutanoic acid should focus on its potential as a therapeutic agent, its safety and efficacy as an ingredient in functional foods and supplements, and its effects in complex biological systems.
Synthesis Methods
2-Acetamido-2-ethylbutanoic acid can be synthesized through a multistep process involving the reaction of leucine with acetic anhydride and acetic acid. The resulting product is then treated with sodium hydroxide to obtain 2-Acetamido-2-ethylbutanoic acid. This synthesis method has been optimized to produce high yields of 2-Acetamido-2-ethylbutanoic acid with high purity.
Scientific Research Applications
2-Acetamido-2-ethylbutanoic acid has been studied for its potential applications in various fields such as medicine, biochemistry, and food science. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. 2-Acetamido-2-ethylbutanoic acid has also been studied for its ability to enhance cognitive function, making it a potential ingredient in functional foods and supplements.
properties
CAS RN |
139578-94-2 |
|---|---|
Product Name |
2-Acetamido-2-ethylbutanoic acid |
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-acetamido-2-ethylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-4-8(5-2,7(11)12)9-6(3)10/h4-5H2,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
KEWRXJBFHLPAOL-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(CC)(C(=O)O)NC(=O)C |
synonyms |
Butanoic acid, 2-(acetylamino)-2-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



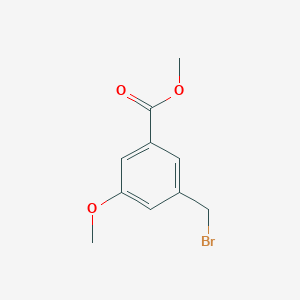
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
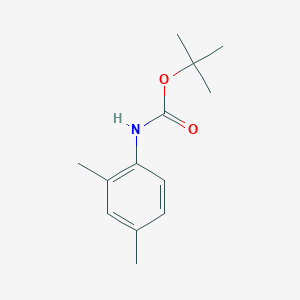

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)


![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)

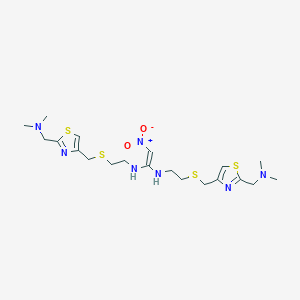

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
